N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
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Description
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H35ClN4O5S2 and its molecular weight is 595.17. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Sulfonamide and benzamide derivatives have been extensively studied for their antimicrobial and anticancer properties. Compounds similar to the one mentioned have shown potential as inhibitors against a variety of pathogens and cancer cell lines. For example, derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Patel, G. K., Patel, H. S., & Shah, P., 2015). Additionally, certain sulfonamide derivatives have been evaluated for their anticancer activity, showing promising results against melanoma cancer cell lines and inhibiting human carbonic anhydrase isoforms critical for tumor growth and metastasis (Yılmaz, Ö., et al., 2015).
Cardiovascular Research
In cardiovascular research, similar compounds have been investigated for their electrophysiological effects, potentially offering new therapeutic avenues for arrhythmias. The synthesis and activity of N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in in vitro Purkinje fiber assays, comparable to known selective class III agents, indicating their viability for producing class III electrophysiological activity (Morgan, T. K., et al., 1990).
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5S2.ClH/c1-4-29(5-2)14-15-31(27-28-22-16-23-24(36-18-35-23)17-25(22)37-27)26(32)20-6-8-21(9-7-20)38(33,34)30-12-10-19(3)11-13-30;/h6-9,16-17,19H,4-5,10-15,18H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTYQQVVOQGLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC(CC5)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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